molecular formula C9H16N4O B13482132 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

Cat. No.: B13482132
M. Wt: 196.25 g/mol
InChI Key: NEWLYAISJLGUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-4-(4,5-dimethylimidazol-1-yl)butanamide

InChI

InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14)

InChI Key

NEWLYAISJLGUOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide typically involves:

  • Construction or procurement of the 4,5-dimethylimidazole moiety.
  • Coupling this imidazole derivative to a suitable butanamide precursor .
  • Introduction or preservation of the amino group at the 2-position .
  • Final purification and characterization.

The synthetic route often follows either direct substitution on a butanamide chain or a multi-step approach involving intermediate protection/deprotection and functional group transformations.

Reported Synthetic Routes

Direct N-Alkylation of 4,5-Dimethylimidazole with Halo-Butanamide Derivatives
  • Step 1: Synthesis of halo-substituted butanamide (e.g., 4-chlorobutanamide or 4-bromobutanamide).
  • Step 2: Nucleophilic substitution reaction where the nitrogen of the 4,5-dimethylimidazole attacks the halo-substituted butanamide under basic conditions.
  • Conditions: Aprotic solvents such as acetonitrile or dimethylformamide (DMF), moderate heating (50–80 °C).
  • Catalysts/Additives: Potassium carbonate or other mild bases to deprotonate the imidazole nitrogen.
  • Outcome: Formation of the this compound with moderate to good yields (typically 45–75%).
Multi-Step Synthesis via Amide Coupling
  • Step 1: Preparation of 4,5-dimethylimidazol-1-yl-substituted carboxylic acid or acid chloride.
  • Step 2: Coupling with 2-amino butanamide or its derivatives using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole).
  • Conditions: Room temperature to mild heating, in solvents like dichloromethane or DMF.
  • Outcome: High purity amide bond formation with yields ranging from 60% to 85%.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent DMF, Acetonitrile, Dichloromethane Aprotic solvents preferred for nucleophilic substitution
Temperature 25–80 °C Higher temperatures (up to 80 °C) may increase yield but risk side reactions
Reaction Time 12–72 hours Longer times needed for some substitution reactions
Catalyst/Base K2CO3, NaHCO3, or triethylamine Used to deprotonate imidazole nitrogen
Coupling Agents EDC·HCl, HOBt For amide bond formation
Yield Range 45–85% Dependent on route and purification method

Purification and Characterization

Summary Table of Preparation Methods

Method Key Steps Solvent/Conditions Yield (%) References/Notes
Direct N-alkylation Halo-butanamide + 4,5-dimethylimidazole DMF, 50–80 °C, base catalysis 45–75 Common, straightforward approach
Amide coupling Acid chloride + 2-amino butanamide DCM or DMF, EDC·HCl/HOBt, RT 60–85 High purity, widely used in peptide chemistry
Azide-alkyne cycloaddition (adapted) CuAAC with azide and alkyne precursors CuSO4 catalyst, mild heating 50–70 Used in analog synthesis, adaptable

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with an imidazole side chain.

    Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

    Clotrimazole: An antifungal medication with an imidazole structure.

Uniqueness

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern on the imidazole ring and the presence of the butanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of imidazole derivatives typically involves coupling reactions between amine and carbonyl precursors under controlled conditions. For example, palladium-catalyzed hydrogenation or Raney nickel catalysts can minimize undesired side reactions like dehalogenation . Systematic optimization requires factorial design experiments (e.g., varying solvents, catalysts, temperature) to identify critical parameters. For instance, ethanol as a solvent and NaOH as a base achieved 88% yield in imidazole cyclization, while lower temperatures or weaker bases reduced efficiency .

Q. How can researchers validate the structural purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Multi-spectral characterization is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% threshold). Elemental analysis (C, H, N) verifies stoichiometric consistency . For imidazole derivatives, X-ray crystallography (e.g., CCDC 1038591) provides definitive proof of molecular geometry .

Q. What are the key challenges in scaling up laboratory-scale synthesis, and how can they be addressed?

  • Methodological Answer : Scaling up introduces challenges like heat transfer inefficiencies and byproduct accumulation. Process simulation tools (e.g., COMSOL Multiphysics) model reactor dynamics, while membrane separation technologies (CRDC RDF2050104) improve purification efficiency. Reaction fundamentals (CRDC RDF2050112) guide reactor design to maintain optimal pressure and temperature gradients .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics integrated with AI enhance the design of reactors for synthesizing this compound?

  • Methodological Answer : AI-driven simulations predict fluid dynamics, mass transfer, and catalytic efficiency in real-time. For example, COMSOL models coupled with machine learning algorithms optimize mixing rates and reduce energy consumption. Smart laboratories (CRDC RDF2050108) enable autonomous adjustments to reaction parameters, improving yield reproducibility .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives, such as variable receptor binding affinities?

  • Methodological Answer : Contradictions may arise from conformational flexibility or solvent-dependent binding modes. Molecular docking studies (e.g., AutoDock Vina) simulate ligand-receptor interactions across solvents. Fluorescence assays (λex 335 nm, λem 420 nm) validate binding in vitro, while statistical meta-analysis identifies outliers in published datasets .

Q. How can researchers leverage factorial design to optimize the compound's pharmacological properties without compromising synthetic feasibility?

  • Methodological Answer : A 2^k factorial design evaluates substituent effects (e.g., aryl groups on the imidazole ring) on solubility and bioactivity. For example, varying para-substituents (e.g., -F, -Br, -OCH3) in triazole-thiazole hybrids (e.g., compounds 9a–9e) balances lipophilicity and metabolic stability. Response surface methodology (RSM) then prioritizes lead candidates .

Q. What advanced separation technologies are most effective for isolating enantiomers or regioisomers of this compound?

  • Methodological Answer : Chiral stationary phases (CSPs) in HPLC separate enantiomers, while 4-(4,5-Diphenyl-imidazol-2-yl)benzoyl chloride enables fluorescent derivatization for detection. Membrane technologies (CRDC RDF2050104) with molecularly imprinted polymers (MIPs) enhance selectivity for regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.